molecular formula C10H16NO6- B12359510 D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester

D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester

Cat. No.: B12359510
M. Wt: 246.24 g/mol
InChI Key: WFPSMPYVXFVVFA-ZCFIWIBFSA-M
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Description

D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester: is a derivative of D-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis and other chemical applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester typically involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymes, facilitating various biochemical reactions. The Boc group protects the amino group, allowing selective reactions at other sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : What sets D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester apart is its specific esterification at the 4-methyl position, which imparts unique reactivity and stability. This makes it particularly useful in selective peptide synthesis and other specialized chemical applications .

Properties

Molecular Formula

C10H16NO6-

Molecular Weight

246.24 g/mol

IUPAC Name

(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/p-1/t6-/m1/s1

InChI Key

WFPSMPYVXFVVFA-ZCFIWIBFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)[O-]

Origin of Product

United States

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